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molecular formula C8H10N2O B038071 Cyclopropyl(pyrimidin-5-yl)methanol CAS No. 117975-22-1

Cyclopropyl(pyrimidin-5-yl)methanol

Cat. No. B038071
M. Wt: 150.18 g/mol
InChI Key: MSPRNXDRUFWZPM-UHFFFAOYSA-N
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Patent
US04875922

Procedure details

To a suspension of chromium (VI) oxide (42.4 g, 0.41 mol) in dry dichloromethane (1000 ml) was added dry pyridine (66 ml, 0.825 mol) and the mixture was stirred for half an hour. A solution of the product of Stage 1 (10 g, 66 mmol) in dry dichloromethane (125 ml) was then added dropwise with stirring. After 2 hours, the reaction mixture was poured into ether and filtered. The filtrate was washed with copper sulphate solution, and brine and then dried over magnesiums sulphate before removing the solvent. Flash chromatography gave the product as a pale yellow oil.
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four
Quantity
42.4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH:7]1([CH:10]([C:12]2[CH:13]=[N:14][CH:15]=[N:16][CH:17]=2)[OH:11])[CH2:9][CH2:8]1.CCOCC>ClCCl.[O-2].[Cr+6].[O-2].[O-2]>[N:14]1[CH:13]=[C:12]([C:10]([CH:7]2[CH2:8][CH2:9]2)=[O:11])[CH:17]=[N:16][CH:15]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
66 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(CC1)C(O)C=1C=NC=NC1
Name
Quantity
125 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
42.4 g
Type
catalyst
Smiles
[O-2].[Cr+6].[O-2].[O-2]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for half an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with copper sulphate solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesiums sulphate
CUSTOM
Type
CUSTOM
Details
before removing the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CN=CC(=C1)C(=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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